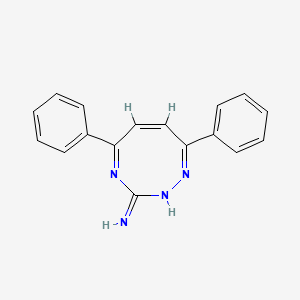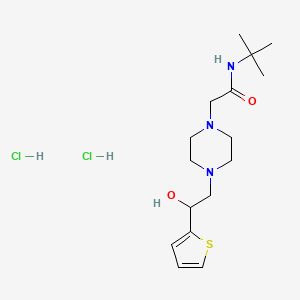
Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate is a chemical compound with a unique structure that includes a cyclobutane ring substituted with a chlorosulfonylmethyl and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the cyclobutane ring, followed by the introduction of the chlorosulfonylmethyl and fluorine substituents. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents, catalysts, and purification methods are optimized to ensure cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The fluorine atom can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can lead to the formation of sulfonic acids or other oxidized products.
Aplicaciones Científicas De Investigación
Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies.
Comparación Con Compuestos Similares
Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(chloromethyl)-3-fluorocyclobutane-1-carboxylate: Lacks the sulfonyl group, which may affect its reactivity and applications.
Ethyl 3-(sulfonylmethyl)-3-fluorocyclobutane-1-carboxylate: Lacks the chlorine atom, which may influence its chemical properties and biological activity.
Ethyl 3-(chlorosulfonylmethyl)-3-methylcyclobutane-1-carboxylate: Substitutes the fluorine atom with a methyl group, potentially altering its stability and reactivity.
These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on its chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClFO4S/c1-2-14-7(11)6-3-8(10,4-6)5-15(9,12)13/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCWLQCXKMSOKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)(CS(=O)(=O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClFO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2382013.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2382016.png)



![7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2382024.png)
![5-((3-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382025.png)
![7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2382028.png)

![2-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2382031.png)

